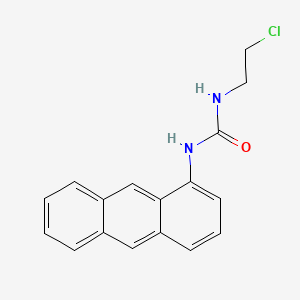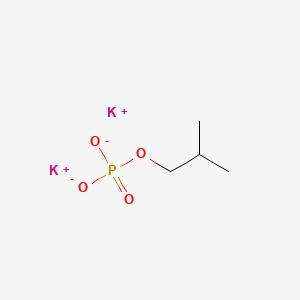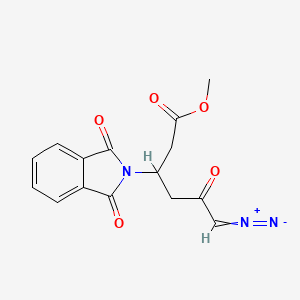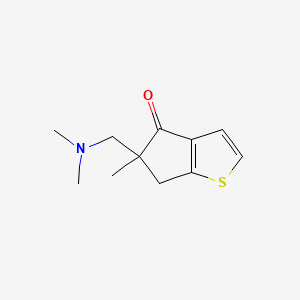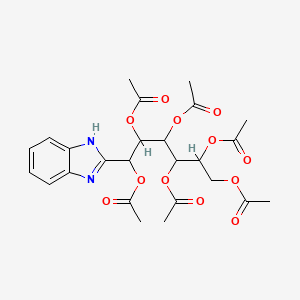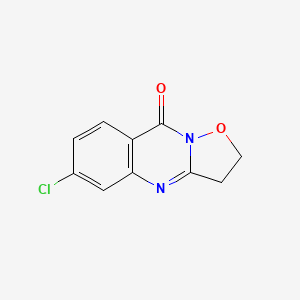
9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- is a heterocyclic compound that belongs to the class of isoxazoloquinazolines. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a quinazoline ring. The presence of a chlorine atom at the 6th position and the dihydro configuration at the 2,3 positions further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of 9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-3-methyl-9H-isoxazolo(3,2-b)quinazolin-9-one: This compound has a methyl group instead of a chlorine atom at the 6th position.
6-chloro-2H-isoxazolo(3,2-b)quinazolin-9(3H)-one: This compound lacks the dihydro configuration at the 2,3 positions.
Uniqueness
The presence of the chlorine atom and the dihydro configuration in 9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- imparts unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Propiedades
Número CAS |
37795-81-6 |
|---|---|
Fórmula molecular |
C10H7ClN2O2 |
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
6-chloro-2,3-dihydro-[1,2]oxazolo[3,2-b]quinazolin-9-one |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-1-2-7-8(5-6)12-9-3-4-15-13(9)10(7)14/h1-2,5H,3-4H2 |
Clave InChI |
WBAXBVTWUJFDEV-UHFFFAOYSA-N |
SMILES canónico |
C1CON2C1=NC3=C(C2=O)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


